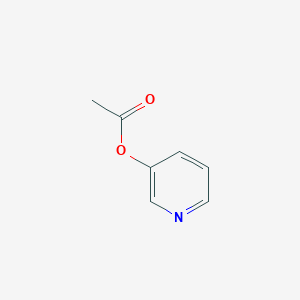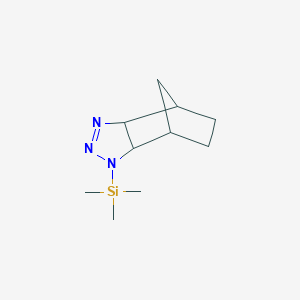
3-Hydroxybenzaldehyde azine
Vue d'ensemble
Description
3-Hydroxybenzaldehyde azine (3-HBA) is an organic compound belonging to the class of aromatic heterocyclic compounds. It is a colorless, crystalline solid that has a sweet smell. 3-HBA is a versatile compound that has been used in the synthesis of various organic compounds, as well as in the production of drugs and other substances. The synthesis of 3-HBA is relatively simple and can be achieved through a variety of methods.
Applications De Recherche Scientifique
Chromatographie et spectroscopie
3-Hydroxybenzaldehyde azine : est utilisé dans les processus de dérivatisation HPLC . Cette application est essentielle pour améliorer la détection et la quantification de diverses substances dans des mélanges complexes, ce qui en fait un outil précieux pour l'analyse qualitative et quantitative.
Chimie analytique
En chimie analytique, ce composé est utilisé pour la détermination photométrique cinétique . Il est utilisé dans des méthodes telles que la voltamétrie d'accumulation anodique à impulsions différentielles (DPASV) et la potentiométrie pour la détermination des espèces de cuivre dans le vin, ce qui met en évidence son rôle dans la sécurité alimentaire et le contrôle de la qualité .
Biotechnologie
This compound : sert d'ionophore dans le développement de capteurs à membrane PVC hautement sélectifs et sensibles. Ces capteurs peuvent être utilisés comme des électrodes sélectives aux ions Tb 3+, ce qui indique son potentiel dans les applications biotechnologiques impliquant la détection et la mesure des ions .
Recherche vasculoprotectrice
Ce composé présente des effets vasculoprotecteurs en réduisant la prolifération des cellules musculaires lisses vasculaires et l'inflammation des cellules endothéliales. C'est un précurseur de composés comme l'aldéhyde protocatéchique (PCA), qui ont démontré une puissance vasculoprotectrice .
Science des matériaux
En science des matériaux, This compound est étudié pour son rôle dans les processus de combustion catalytique. L'interaction du composé avec des agents comme le K2S2O8 est étudiée pour la spéciation du cuivre, ce qui est essentiel pour comprendre les comportements et les réactions des matériaux .
Industrie alimentaire
Bien que les applications directes de This compound dans l'industrie alimentaire ne soient pas explicitement documentées, son rôle dans la détermination des espèces de cuivre dans le vin le relie aux évaluations de la qualité et de la sécurité des aliments. Il s'agit d'un exemple de la manière dont les composés chimiques peuvent avoir un impact indirect sur les normes de l'industrie alimentaire par le biais de tests analytiques .
Mécanisme D'action
Target of Action
3-Hydroxybenzaldehyde azine is primarily used for kinetic photometric determination, in differential pulse anodic stripping voltammetry (DPASV) and potentiometry . These techniques are used for the determination of copper species in wine . Therefore, the primary target of this compound can be considered as copper ions present in the sample.
Mode of Action
Given its use in photometric determination and potentiometry, it can be inferred that it interacts with its target (copper ions) and undergoes a change that can be measured using these techniques .
Biochemical Pathways
It is used as an ionophore during the development of a highly selective and sensitive pvc membrane sensor, which can be used as a tb 3+ ion selective electrode . This suggests that it may play a role in ion transport across membranes.
Pharmacokinetics
Given its use in analytical chemistry, it can be inferred that its bioavailability would be dependent on the specific conditions of the experiment, including the ph, temperature, and presence of other ions .
Result of Action
The result of the action of this compound is the generation of a measurable signal that can be used to determine the concentration of copper ions in a sample . This is achieved through its interaction with the copper ions, leading to a change that can be measured using photometric determination or potentiometry .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These may include the pH of the solution, the temperature, and the presence of other ions which could interfere with its interaction with copper ions . .
Analyse Biochimique
Biochemical Properties
3-Hydroxybenzaldehyde azine interacts with various enzymes and proteins in biochemical reactions. It is a precursor compound for phenolic compounds, such as Protocatechualdehyde . It is also a substrate of aldehyde dehydrogenase (ALDH) in rats and humans .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It exhibits vasculoprotective effects by lowering vascular smooth muscle cell proliferation and endothelial cells inflammation . It prevents PDGF-induced vascular smooth muscle cells (VSMCs) migration and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. It inhibits inflammatory markers and signaling molecules (VCAM-1, ICAM-1, p-NF-κB and p-p38) in human umbilical vein endothelial cells (HUVECs) .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has shown vasculoprotective potency in both in vitro and in vivo
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a precursor compound for phenolic compounds
Propriétés
IUPAC Name |
3-[(E)-[(E)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13-5-1-3-11(7-13)9-15-16-10-12-4-2-6-14(18)8-12/h1-10,17-18H/b15-9+,16-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYGIOAXUUJHOC-KAVGSWPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NN=CC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/N=C/C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425975 | |
| Record name | 3-Hydroxybenzaldehyde azine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18428-76-7 | |
| Record name | 3-Hydroxybenzaldehyde azine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxybenzaldehyde azine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-Hydroxybenzaldehyde azine in analytical chemistry, specifically in the determination of manganese?
A1: this compound plays a crucial role as a reagent in a kinetic spectrophotometric method for determining manganese levels. [] The method relies on the inhibitory effect of manganese (II) on the oxidation of this compound by potassium peroxydisulphate, a reaction catalyzed by copper (II). This reaction, taking place in an ethanol-ammonia medium, produces a colored product measurable at 465 nm. The decrease in absorbance at this wavelength is directly proportional to the concentration of manganese present in the sample. This method has proven effective in quantifying manganese in agricultural samples like soils and wines. []
Q2: Has this compound demonstrated any potential for pharmaceutical applications?
A2: While this compound itself hasn't been directly investigated for pharmaceutical applications in the provided research, a closely related compound, dehydroepiandrosterone-3-hydroxybenzaldehyde azine, has shown promise as an anti-tumor agent. [] This derivative, part of a series of dehydroepiandrosterone aromatic aldehyde azine steroidal compounds, exhibits significant inhibitory effects against various tumor cell lines. [] This finding suggests that incorporating this compound as a scaffold in drug design might lead to novel therapeutic compounds, particularly in the field of oncology.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilide](/img/structure/B97629.png)








